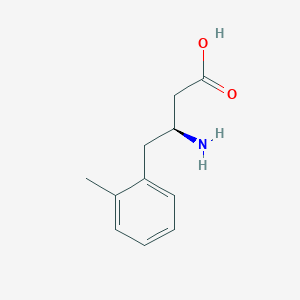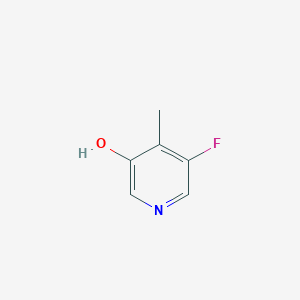
XantPhos Pd G4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XantPhos Pd G4: is a fourth-generation Buchwald precatalyst that combines the ligand XantPhos with a palladium center. This compound is known for its high stability and reactivity, making it a powerful ligand for classic cross-coupling reactions. It is bench-stable and soluble in most organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: XantPhos Pd G4 is synthesized by combining XantPhos with a palladium source under specific reaction conditions. The preparation involves the use of methanesulfonate as a non-coordinating anion, which enhances the stability and reactivity of the catalyst. The synthetic route typically includes the following steps:
Ligand Preparation: XantPhos is synthesized by reacting 9,9-dimethylxanthene with diphenylphosphine.
Complex Formation: The XantPhos ligand is then combined with a palladium source, such as palladium acetate, in the presence of methanesulfonic acid to form the this compound complex
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and high-throughput screening methods allows for efficient production and quality assurance .
化学反应分析
Types of Reactions: XantPhos Pd G4 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as boronic acids, stannanes, and zinc reagents), and bases (such as potassium carbonate and triethylamine). The reactions are typically carried out in organic solvents like toluene, tetrahydrofuran, or dimethylformamide under inert atmosphere conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry: XantPhos Pd G4 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it a preferred catalyst for complex molecule synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of complex molecular structures is valuable in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is employed in the large-scale production of fine chemicals, agrochemicals, and materials science applications. Its efficiency and reliability make it a valuable tool for various manufacturing processes .
作用机制
The mechanism of action of XantPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The process typically includes the following steps:
- Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
- Transmetalation: The palladium-aryl complex reacts with an organometallic reagent, such as a boronic acid, to form a new palladium complex.
- Reductive Elimination: The new palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the active palladium species .
相似化合物的比较
- N-XantPhos Pd G4: Similar to XantPhos Pd G4 but with a methylated amino group on the biphenyl backbone, which prevents limitations found in earlier generations .
- XPhos Pd G4: Another fourth-generation Buchwald precatalyst with similar applications but different ligand structure .
- BrettPhos Pd G4: Known for its high reactivity and stability, used in similar cross-coupling reactions .
Uniqueness: this compound stands out due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its ability to form stable palladium complexes and facilitate efficient catalytic cycles makes it a valuable tool in both academic and industrial research .
属性
分子式 |
C53H48NO4P2PdS+ |
|---|---|
分子量 |
963.4 g/mol |
IUPAC 名称 |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI 键 |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
规范 SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)

![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)
![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)
